molecular formula C22H23FN2O2S B2477594 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 932985-94-9

2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Cat. No.: B2477594
CAS No.: 932985-94-9
M. Wt: 398.5
InChI Key: FPHMXCVQEGDUSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of precursors under specific conditions . For instance, the synthesis of a related compound, a triple-acting PPARα, -γ, and -δ agonist, involved the synthesis of oxazole rings as the key step, starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides such as acetochlor and metolachlor reveals their metabolism in liver microsomes of rats and humans, showcasing the complex metabolic pathways involved in their biotransformation. These studies suggest potential applications in understanding the environmental and health impacts of similar compounds (Coleman et al., 2000).

Synthesis and Antimicrobial Activities of Thiazole Derivatives

The synthesis of thiazole derivatives and their antimicrobial activities indicate the significance of such compounds in developing new antimicrobial agents. This suggests that similar structures could be explored for their potential use in combating microbial infections (Wardkhan et al., 2008).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

The development of acetamide derivatives as PTP1B inhibitors for their potential antidiabetic activity illustrates the therapeutic applications of such compounds in treating diseases like diabetes by targeting specific enzymes (Saxena et al., 2009).

Anti-inflammatory Activity of Thiazolidin Derivatives

Studies on thiazolidin derivatives for their anti-inflammatory activity further exemplify the potential of structurally similar compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of aminophenols for synthesizing intermediates in antimalarial drugs showcases the role of such chemical processes in drug development, indicating that compounds with similar functional groups may serve as key intermediates in synthesizing therapeutically valuable molecules (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c1-3-27-19-9-7-16(8-10-19)13-21(26)24-12-11-20-15(2)25-22(28-20)17-5-4-6-18(23)14-17/h4-10,14H,3,11-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHMXCVQEGDUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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